3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine
Description
3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine is a heterocyclic compound featuring a fused oxazole-pyridine core. The phenyl group at position 3 and the trifluoromethyl (-CF₃) substituent at position 6 contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
3-phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)9-6-10-11(17-7-9)12(19-18-10)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCKQMHGEHIVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NO2)C=C(C=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex heterocyclic compounds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antibacterial agent.
Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Biological Research: It is used to study the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Substituent Variations at Position 6
The trifluoromethyl group distinguishes the target compound from analogs with different substituents:
- 3-Phenyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid : Features a pyridin-3-yl group and a carboxylic acid at position 4. The pyridinyl substituent introduces basicity and hydrogen-bonding capability, while the -CF₃ group in the target compound enhances lipophilicity and metabolic stability .
Fusion Position of the Oxazole Ring
The [4,3-b] fusion in the target compound differs from analogs like [5,4-b] or [4,5-b], altering ring geometry:
- 3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine : The [4,5-b] fusion shifts the oxazole ring's position, likely affecting aromatic conjugation and steric interactions .
- 3-Phenyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid : The [5,4-b] fusion may increase steric hindrance near the carboxylic acid group compared to the target compound .
Functional Group Additions
Molecular Weight and Purity
While exact data for the target compound is unavailable, analogs in the evidence have molecular weights ranging from 295.34 to 351.41 g/mol (purity ≥95%). The trifluoromethyl group adds ~69 g/mol compared to hydrogen, suggesting the target compound’s molecular weight is approximately 300–310 g/mol .
Structural and Property Comparison Table
Implications for Research and Development
- Electron-Withdrawing Effects : The -CF₃ group in the target compound may enhance stability in metabolic environments compared to electron-donating substituents like isopropyl .
- Fusion Position : The [4,3-b] fusion could improve planarity for interactions with flat binding pockets, whereas [5,4-b] analogs might favor bulkier targets .
- Toxicity Considerations: Unlike carcinogenic heterocyclic amines (e.g., IQ in ), the absence of aminoimidazole groups in these oxazolo-pyridines may reduce mutagenic risks .
Biological Activity
3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine, with the CAS number 338953-51-8, is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and the ability to form strong hydrogen bonds.
- Molecular Formula : C13H7F3N2O
- Molar Mass : 264.2 g/mol
- Density : 1.379 g/cm³ (predicted)
- Boiling Point : 373.1 °C (predicted)
- pKa : -2.04 (predicted)
Biological Activity Overview
Research into the biological activity of this compound has indicated its potential as a multi-target ligand in various therapeutic areas. The following sections explore its interactions with key biological targets.
The trifluoromethyl group significantly influences the compound's interaction with biological targets. Studies have shown that this group can participate in hydrogen bonding and halogen bonding interactions, enhancing the compound's binding affinity to enzymes such as cholinesterases and cyclooxygenases.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit notable inhibitory effects against several enzymes:
| Enzyme | IC50 Value (µM) | Notes |
|---|---|---|
| Acetylcholinesterase (AChE) | 10.4 - 19.2 | Moderate inhibition observed. |
| Butyrylcholinesterase (BChE) | 5.4 - 30.1 | Varies based on substituents; some derivatives show significant inhibition. |
| Cyclooxygenase-2 (COX-2) | Moderate | Inhibition observed; potential anti-inflammatory properties. |
| Lipoxygenase (LOX) | Moderate | Activity against LOX-5 and LOX-15 noted in specific derivatives. |
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
-
Neuroprotective Effects :
A study investigated the neuroprotective potential of related compounds against neurodegenerative diseases like Alzheimer's disease (AD). The results indicated that compounds with similar structures could inhibit AChE and BChE effectively, suggesting that this compound may offer similar benefits. -
Anticancer Activity :
Research on related oxazolo-pyridines has shown promising anticancer activity against cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways. -
Anti-inflammatory Properties :
In vitro assays have demonstrated that derivatives can inhibit COX enzymes, which play a crucial role in inflammation and pain pathways. This suggests potential applications in treating inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
